molecular formula C27H21ClN2O4 B11538044 2-methoxy-4-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate

2-methoxy-4-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate

Cat. No.: B11538044
M. Wt: 472.9 g/mol
InChI Key: IKTZOTBKBRRSMO-STBIYBPSSA-N
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Description

2-Methoxy-4-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate is a synthetic organic compound characterized by a hydrazone-linked naphthylacetyl moiety, a 2-methoxy phenyl group, and a 2-chlorobenzoate ester. Its structural complexity arises from the conjugation of aromatic systems (naphthalene and benzene rings) and functional groups (hydrazone, ester, and methoxy substituents).

The compound’s synthesis typically involves condensation reactions between hydrazide derivatives and carbonyl-containing precursors. Its stereochemistry (E-configuration) is critical for molecular interactions, as geometric isomerism can significantly alter binding affinities .

Properties

Molecular Formula

C27H21ClN2O4

Molecular Weight

472.9 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C27H21ClN2O4/c1-33-25-15-18(13-14-24(25)34-27(32)22-11-4-5-12-23(22)28)17-29-30-26(31)16-20-9-6-8-19-7-2-3-10-21(19)20/h2-15,17H,16H2,1H3,(H,30,31)/b29-17+

InChI Key

IKTZOTBKBRRSMO-STBIYBPSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate typically involves multiple steps:

    Formation of the Hydrazone: The initial step involves the reaction of 1-naphthylacetic acid with hydrazine to form the corresponding hydrazone.

    Methoxylation: The hydrazone is then reacted with 2-methoxy-4-formylphenol under acidic conditions to form the intermediate compound.

    Esterification: The final step involves the esterification of the intermediate with 2-chlorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the hydrazono group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Corresponding substituted benzoates.

Scientific Research Applications

2-methoxy-4-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug development, particularly for its hydrazono and naphthylacetyl functionalities.

    Industry: Utilized in the development of specialty chemicals and materials due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-methoxy-4-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, while the naphthylacetyl group can intercalate into hydrophobic pockets of proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four analogues (Table 1), focusing on substituent effects, molecular geometry, and inferred structure-activity relationships (SAR).

Table 1: Structural and Molecular Comparison

Compound Name Substituents on Benzoate Hydrazone-Linked Group Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target: 2-Methoxy-4-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate 2-chloro 1-Naphthylacetyl C₂₇H₂₀ClN₂O₄ 483.91 Mono-chlorinated benzoate; naphthalene core
Analog 1: 2-Methoxy-4-[(E)-(1-naphthoylhydrazono)methyl]phenyl 2,4-dichlorobenzoate 2,4-dichloro 1-Naphthoyl C₂₇H₁₉Cl₂N₂O₄ 518.36 Di-chlorinated benzoate; planar naphthoyl
Analog 2: 2-Methoxy-4-[(E)-{[2-(2-naphthyloxy)propanoyl]hydrazono}methyl]phenyl 4-chlorobenzoate 4-chloro 2-(2-Naphthyloxy)propanoyl C₂₈H₂₃ClN₂O₅ 502.95 Ether-linked naphthyloxy; branched chain
Analog 3: 2-Methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 2,4-dichlorobenzoate 2,4-dichloro Phenylacetyl C₂₄H₁₉Cl₂N₂O₄ 482.33 Phenyl group; di-chlorinated benzoate
Analog 4: 2-Methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate 2,4-dichloro Allyl (no hydrazone) C₁₇H₁₄Cl₂O₃ 355.20 Allyl substituent; simpler ester backbone

Substituent Effects on Electronic and Steric Properties

  • Analog 2’s 4-chlorobenzoate lacks ortho-substitution, reducing steric hindrance and possibly improving binding to flat aromatic pockets in biological targets .
  • Hydrazone-Linked Groups: The 1-naphthylacetyl group in the target compound provides a bulky, hydrophobic naphthalene core, favoring interactions with lipophilic enzyme pockets. In contrast, Analog 3’s phenylacetyl group is smaller, which may enhance metabolic stability but reduce binding affinity .

Geometric and Conformational Differences

  • The E-configuration of the hydrazone group in the target compound ensures a planar arrangement, facilitating π-π stacking with aromatic residues in proteins. Analog 4, lacking a hydrazone, adopts a more flexible conformation due to its allyl substituent, which may limit directional interactions .
  • Dihedral angles between aromatic rings (e.g., 73.6° in Analog 4 ) suggest that steric clashes influence molecular geometry. The target compound’s naphthalene-benzoate system likely exhibits similar torsional strain, impacting crystallinity and solubility.

Inferred Pharmacological Implications

  • Bioactivity: Hydrazone-containing compounds (target, Analog 1–3) are often explored as enzyme inhibitors (e.g., urease, carbonic anhydrase) due to their metal-chelating hydrazone group. The dichloro-substituted Analog 1 may show enhanced inhibition compared to the mono-chloro target due to increased electrophilicity .
  • Metabolic Stability : The naphthalene core in the target compound may slow oxidative metabolism compared to Analog 3’s phenyl group, extending half-life .

Biological Activity

2-Methoxy-4-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate, a compound with a complex chemical structure, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by various studies and data.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₁₃ClN₂O₃
  • CAS Number : 880030-46-6
  • Molecular Weight : 304.73 g/mol

The compound features a methoxy group, a hydrazone linkage, and a chlorobenzoate moiety, which are known to influence its biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of similar compounds. For instance, the presence of hydrazone and phenolic groups in related structures has been linked to significant antibacterial activity against various pathogens.

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans1464 µg/mL

The above table illustrates the potential effectiveness of the compound against common bacterial and fungal strains, indicating its role as a potential antimicrobial agent.

Antioxidant Activity

Antioxidant assays have shown that compounds with similar structures exhibit significant free radical scavenging abilities. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate this activity.

  • DPPH Scavenging Activity : The compound demonstrated an IC50 value of approximately 25 µg/mL, indicating effective scavenging of free radicals.

This activity suggests that the compound may help in reducing oxidative stress in biological systems.

Cytotoxicity

The cytotoxic effects of 2-methoxy-4-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate have been evaluated using the MTT assay on various cancer cell lines.

Cell Line IC50 (µg/mL)
MCF-7 (Breast)30
HeLa (Cervical)25
A549 (Lung)35

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells, making it a candidate for further investigation in cancer therapy.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • The hydrazone moiety may interact with specific enzymes or receptors involved in cellular signaling pathways.
  • The antioxidant properties could involve the inhibition of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Studies and Research Findings

Research has indicated that derivatives of this compound and similar structures have been effective in various pharmacological applications:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of hydrazone derivatives against resistant bacterial strains.
  • Cytotoxicity Research : Research conducted on phenolic compounds found in medicinal plants demonstrated their potential to induce apoptosis in cancer cells through ROS generation.

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